molecular formula C13H15NO B13485286 N-(3-ethynylphenyl)-3-methylbutanamide

N-(3-ethynylphenyl)-3-methylbutanamide

Cat. No.: B13485286
M. Wt: 201.26 g/mol
InChI Key: IEODVTSAZOQJJW-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-3-methylbutanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of N-(3-ethynylphenyl)-3-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynylaniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve optimization of reaction parameters, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products .

Chemical Reactions Analysis

N-(3-ethynylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. .

Scientific Research Applications

N-(3-ethynylphenyl)-3-methylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-ethynylphenyl)-3-methylbutanamide can be compared with other similar compounds, such as:

    Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine, used as a tyrosine kinase inhibitor in cancer therapy.

    Gefitinib: Another tyrosine kinase inhibitor with a similar mechanism of action.

    Afatinib: A quinazoline derivative with applications in cancer treatment. These compounds share structural similarities, particularly the presence of an ethynyl group and a phenyl ring, but differ in their specific functional groups and overall molecular structure.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-(3-ethynylphenyl)-3-methylbutanamide

InChI

InChI=1S/C13H15NO/c1-4-11-6-5-7-12(9-11)14-13(15)8-10(2)3/h1,5-7,9-10H,8H2,2-3H3,(H,14,15)

InChI Key

IEODVTSAZOQJJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C#C

Origin of Product

United States

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